REACTION_CXSMILES
|
C(C(C(OCC)=O)C(OCC)=[O:10])C1C=CC=CC=1.C(C(C(OCC)=O)C(OCC)=O)CCC.CC(CCCCCCCC)C(O)=O.C(C(CCCC)(CCCCCCCCCC)C(O)=O)CCC.C(C(CCCCCCCCCC)C(O)=O)CCC.[CH3:87][CH:88]([CH2:90][CH2:91][CH2:92][C@H:93]([CH2:95][CH2:96][CH2:97][C@H:98]([CH2:100][CH2:101][CH2:102]/[C:103](=[CH:105]/[CH2:106][OH:107])/[CH3:104])[CH3:99])[CH3:94])[CH3:89]>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[CH3:104][CH:103]([CH2:102][CH2:101][CH2:100][CH:98]([CH3:99])[CH2:97][CH2:96][CH2:95][CH:93]([CH3:94])[CH2:92][CH2:91][CH2:90][CH:88]([CH3:87])[CH3:89])[CH2:105][C:106]([OH:10])=[O:107] |f:7.8.9.10|
|
Name
|
malonic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
saturated alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)OCC)C(=O)OCC
|
Name
|
alkyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCCCCCC
|
Name
|
2,2-dibutyldodecanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)O)(CCCCCCCCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)O)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C(C(OCC)=O)C(OCC)=[O:10])C1C=CC=CC=1.C(C(C(OCC)=O)C(OCC)=O)CCC.CC(CCCCCCCC)C(O)=O.C(C(CCCC)(CCCCCCCCCC)C(O)=O)CCC.C(C(CCCCCCCCCC)C(O)=O)CCC.[CH3:87][CH:88]([CH2:90][CH2:91][CH2:92][C@H:93]([CH2:95][CH2:96][CH2:97][C@H:98]([CH2:100][CH2:101][CH2:102]/[C:103](=[CH:105]/[CH2:106][OH:107])/[CH3:104])[CH3:99])[CH3:94])[CH3:89]>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[CH3:104][CH:103]([CH2:102][CH2:101][CH2:100][CH:98]([CH3:99])[CH2:97][CH2:96][CH2:95][CH:93]([CH3:94])[CH2:92][CH2:91][CH2:90][CH:88]([CH3:87])[CH3:89])[CH2:105][C:106]([OH:10])=[O:107] |f:7.8.9.10|
|
Name
|
malonic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
saturated alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)OCC)C(=O)OCC
|
Name
|
alkyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCCCCCC
|
Name
|
2,2-dibutyldodecanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)O)(CCCCCCCCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)O)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)CCCC(CCCC(CCCC(C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |